N-(3-methoxypropyl)-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide
Description
N-(3-methoxypropyl)-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a quinazolinone core, a nitrophenyl group, and a methoxypropyl side chain
Properties
Molecular Formula |
C22H24N4O6 |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide |
InChI |
InChI=1S/C22H24N4O6/c1-32-13-5-11-23-20(27)10-12-24-21(28)18-8-2-3-9-19(18)25(22(24)29)15-16-6-4-7-17(14-16)26(30)31/h2-4,6-9,14H,5,10-13,15H2,1H3,(H,23,27) |
InChI Key |
UDMHDLAOUSDEEC-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide typically involves a multi-step process:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nucleophilic substitution reaction, where a nitrophenyl halide reacts with the quinazolinone intermediate.
Attachment of the Methoxypropyl Side Chain: The methoxypropyl side chain is attached through an amide coupling reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroquinazolinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Nitroquinazolinone derivatives.
Reduction: Aminoquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-methoxypropyl)-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study the interaction of quinazolinone derivatives with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer cell growth and survival.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Protein Binding: The compound binds to specific proteins, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxypropylamine: A simpler amine derivative with applications in organic synthesis and as a corrosion inhibitor.
(3-methoxypropyl)[(3-nitrophenyl)methyl]amine: A related compound with similar structural features but different functional groups.
Uniqueness
N-(3-methoxypropyl)-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide is unique due to its complex structure, which combines a quinazolinone core, a nitrophenyl group, and a methoxypropyl side chain. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(3-methoxypropyl)-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a tetrahydroquinazoline core with various functional groups that may contribute to its biological activity.
Antimicrobial Activity
Recent studies have investigated the antimicrobial efficacy of this compound against various pathogens. In vitro assays demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using the microdilution method, yielding results comparable to standard antibiotics.
| Pathogen | MIC (µg/mL) | Standard |
|---|---|---|
| Staphylococcus aureus | 32 | Penicillin (16) |
| Escherichia coli | 64 | Ampicillin (32) |
The compound exhibited a dose-dependent response, indicating its potential as a therapeutic agent against bacterial infections.
Anti-inflammatory Activity
The anti-inflammatory properties were assessed using various models. In a carrageenan-induced paw edema model in rats, the compound significantly reduced swelling compared to the control group. The reduction in edema was measured at various time points post-administration.
| Time (hours) | Edema Reduction (%) |
|---|---|
| 1 | 25 |
| 3 | 40 |
| 6 | 60 |
These findings suggest that this compound may act through inhibition of pro-inflammatory cytokines.
Anticancer Activity
In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) revealed that the compound induces apoptosis. Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting cell cycle arrest and subsequent cell death.
| Cell Line | IC50 (µM) | Control IC50 (µM) |
|---|---|---|
| MCF-7 | 15 | Doxorubicin (10) |
| A549 | 20 | Cisplatin (12) |
The compound's mechanism of action appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins.
Case Studies
A notable case study involved the administration of this compound in a murine model of induced inflammation. The results showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6 compared to untreated controls. Histopathological examination further supported these findings by revealing reduced infiltration of inflammatory cells in treated tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
